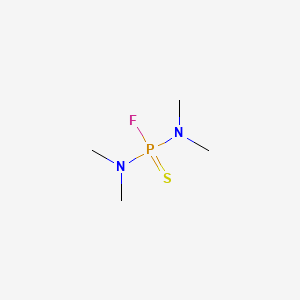
Phosphorodiamidothioic fluoride, tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is a chemical compound with the molecular formula C4H12FN2PS and a molecular weight of 170.189 g/mol. This compound is known for its unique structure, which includes a phosphinothioyl group bonded to a dimethylamino and a fluoro group. It is used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine typically involves the reaction of dimethylamine with a fluoro-phosphinothioyl precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a cleanroom environment to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinothioyl derivatives .
Aplicaciones Científicas De Investigación
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of phosphinothioyl groups in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-methylphosphinothioyl-N-methylmethanamine
- Dimethylaminophosphinothioyl fluoride
- Fluorophosphinothioyl dimethylamine
Uniqueness
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability compared to similar compounds.
Propiedades
Número CAS |
918-47-8 |
|---|---|
Fórmula molecular |
C4H12FN2PS |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12FN2PS/c1-6(2)8(5,9)7(3)4/h1-4H3 |
Clave InChI |
SXQXNXHZZIROMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=S)(N(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


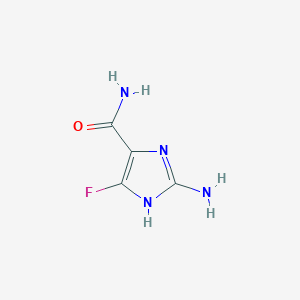
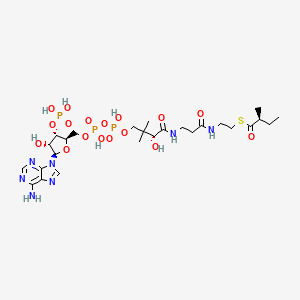
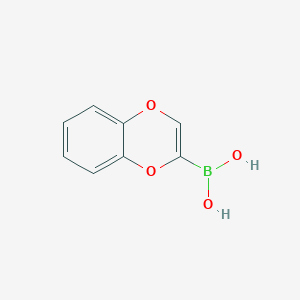
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
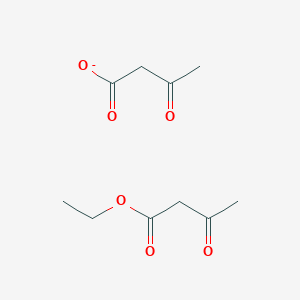
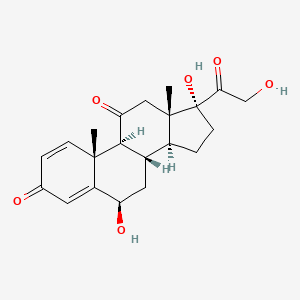
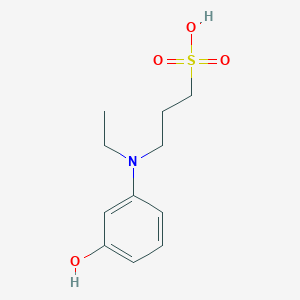
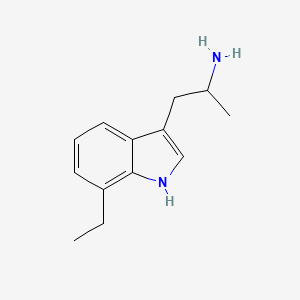
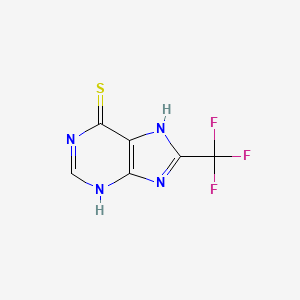
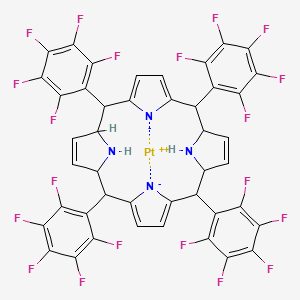
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
